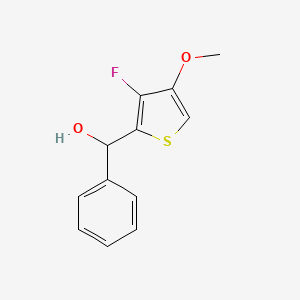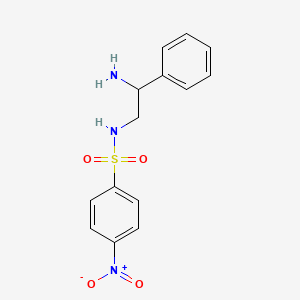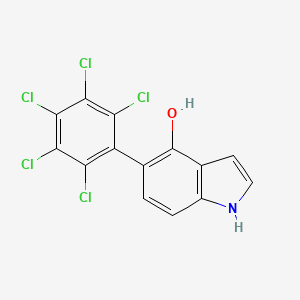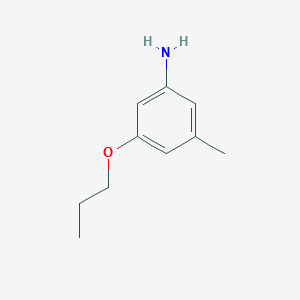
4,5-Dibromo-2-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-2-fluoropyridine: is a heterocyclic compound with the molecular formula C5H2Br2FN. It belongs to the pyridine family and contains both bromine and fluorine atoms on its aromatic ring. The presence of these halogens imparts unique properties to the compound.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for the preparation of 4,5-dibromo-2-fluoropyridine. Here are some notable methods:
-
Umemoto Reaction
-
Stille Coupling
Industrial Production:
While industrial-scale production methods specifically for this compound are not widely documented, custom synthesis and research laboratories often employ the above synthetic routes.
Chemical Reactions Analysis
Reactivity:
- Fluoropyridines, including 4,5-dibromo-2-fluoropyridine, exhibit reduced basicity and lower reactivity compared to their chlorinated and brominated counterparts.
- Common reactions include substitution, cyclization, and coupling reactions.
Reagents and Conditions:
Substitution Reactions: Utilize nucleophiles (e.g., azides) to replace halogens.
Cyclization Reactions: Employ suitable catalysts to form fused heterocycles.
Coupling Reactions: Stille coupling with organotin compounds is an example.
Major Products:
The primary product of the Umemoto reaction is this compound.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activities due to its unique halogen substituents.
Medicine: May serve as a starting point for drug development.
Industry: Applications in materials science and agrochemicals.
Mechanism of Action
The specific mechanism by which 4,5-dibromo-2-fluoropyridine exerts its effects depends on its context (e.g., as a reactant or a bioactive compound). Further research is needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other halogenated pyridines (e.g., 2-bromo-4-fluoropyridine, 2-bromo-5-fluoropyridine).
Uniqueness: 4,5-dibromo-2-fluoropyridine’s combination of bromine and fluorine atoms sets it apart from other pyridines.
Properties
Molecular Formula |
C5H2Br2FN |
|---|---|
Molecular Weight |
254.88 g/mol |
IUPAC Name |
4,5-dibromo-2-fluoropyridine |
InChI |
InChI=1S/C5H2Br2FN/c6-3-1-5(8)9-2-4(3)7/h1-2H |
InChI Key |
ZDKBHIGXEUCZMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1F)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]propanamide](/img/structure/B13086267.png)


![Methyl 3-[(1-chloro-2,2,2-trifluoroethyl)thio]propanoate](/img/structure/B13086283.png)
![tert-Butyl N-{[trans-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate](/img/structure/B13086291.png)

![2-[(But-2-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid](/img/structure/B13086298.png)


